molecular formula C9H10O2 B146753 2,4-Dimethylbenzoic acid CAS No. 611-01-8

2,4-Dimethylbenzoic acid

Cat. No. B146753
CAS RN: 611-01-8
M. Wt: 150.17 g/mol
InChI Key: BKYWPNROPGQIFZ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoic acid is a derivative of benzoic acid where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This structural modification can influence the physical, chemical, and biological properties of the compound compared to its parent molecule, benzoic acid.

Synthesis Analysis

The synthesis of compounds related to 2,4-dimethylbenzoic acid involves condensation reactions. For instance, 2,4-dimethylbenzoylhydrazones were synthesized by condensation of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . Another related compound, 2-amino-4,5-dimethylbenzoic acid, was synthesized from 3,4-dimethyl aniline through a multi-step process including condensation, cyclization, and oxidation, with an overall yield of 34.3% .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. Single-crystal X-ray diffraction data supported the assigned structures of some synthesized 2,4-dimethylbenzoylhydrazones . In another study, the structure of 2,3-dimethylbenzoic acid was determined by single-crystal X-ray diffraction and ab initio calculation, revealing that the molecule is not planar due to the twist of the carboxyl group out of the ring plane .

Chemical Reactions Analysis

The chemical behavior of 2,4-dimethylbenzoic acid derivatives can be complex. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to the formation of a proton transfer derivative, indicating the potential for diverse chemical reactivity . The anomalous chemical shifts observed in the methyl groups of 2,4-dimethylbenzo[g]quinoline suggest that the substitution pattern can significantly affect the electronic environment and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylbenzoic acid derivatives have been studied to some extent. The synthesized 2,4-dimethylbenzoylhydrazones showed varying degrees of antioxidant activity, with some compounds exhibiting better activity than standard antioxidants . The study of 2,3-dimethylbenzoic acid revealed the influence of steric effects on the molecular conformation and highlighted the importance of considering both isolated and solid-state structures when deducing molecular properties .

Scientific Research Applications

Conformation in Crystallography

  • Hydrogen-Bonded Dimers : 2,4-Dimethylbenzoic acid forms typical centrosymmetric hydrogen-bonded dimers. The relation between in-plane splaying and the twist angle of the carboxyl group in ortho-substituted dimeric derivatives of benzoic acid is significant, indicating steric strains depending on substituents' numbers and positions (Gliński et al., 2008).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2-Amino-4,5-Dimethylbenzoic acid, a derivative, was synthesized from 3,4-dimethyl aniline, demonstrating the compound's potential for creating other useful chemical derivatives (Cheng Lin, 2013).
  • Formation of Luminescent Complexes : In the study of europium complexes with 2,4-dimethylbenzoic acid, different complexes exhibited unique luminescence properties, showcasing potential applications in materials science (Xia Li et al., 2007).

Medical and Biological Applications

  • Antimicrobial and Anticancer Activities : A study on Parmelia erumpens found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid displayed significant antimicrobial and anticancer activities, indicating potential for drug development (Aravind et al., 2014).

Safety And Hazards

2,4-Dimethylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area . It’s also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

2,4-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)
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InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2060595
Record name Benzoic acid, 2,4-dimethyl-
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Molecular Weight

150.17 g/mol
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Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Dimethylbenzoic acid
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Product Name

2,4-Dimethylbenzoic acid

CAS RN

611-01-8
Record name 2,4-Dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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